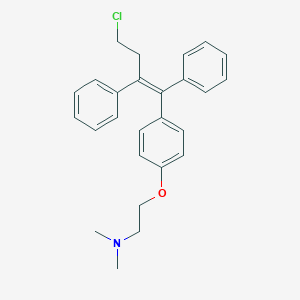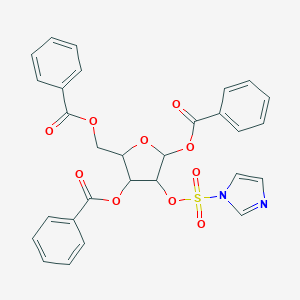
结晶胭脂红 6R
描述
Crystal Ponceau 6R, also known as Acid Red 44, Brilliant Crystal Scarlet, or Crystal Scarlet, is a red azo dye . It is soluble in water and slightly soluble in ethanol . It was used as a food dye, formerly having E number E126 . It is also used in histology, for staining fibrin with the MSB Trichrome stain .
Molecular Structure Analysis
The empirical formula of Crystal Ponceau 6R is C20H12N2Na2O7S2 . Its molecular weight is 502.43 g/mol . The SMILES string representation of its structure is [Na+].[Na+].Oc1ccc2cc(cc(c2c1\N=N\c3cccc4ccccc34)S([O-])(=O)=O)S([O-])(=O)=O .Chemical Reactions Analysis
Crystal Ponceau 6R is known to undergo degradation reactions. For instance, it has been observed that the red coloration of Crystal Ponceau 6R immediately changes to colorless after the addition of an inorganic oxidizing agent like potassium chromate . This is attributed to the highest oxidized form of the dye undergoing a hydrolysis reaction to produce p-hydroquinone .Physical and Chemical Properties Analysis
Crystal Ponceau 6R is a powder that is soluble in water and slightly soluble in ethanol . It has a melting point of over 300 °C . Its maximum absorbance (εmax) is greater than or equal to 300 at 508-512 nm in water .科学研究应用
胶原纤维和红细胞的染色
结晶胭脂红 6R 已被用于 MSB(马蒂斯黄-结晶猩红-甲基蓝)染色程序中,用于染色胶原纤维和红细胞 . 这种应用在组织学和病理学中特别有用,可以帮助在组织样本中可视化这些结构。
结缔组织和纤维蛋白的染色
除了胶原纤维和红细胞,this compound 也被用于 MSB 染色程序中,用于染色结缔组织和纤维蛋白 . 这使得可以在显微镜下详细检查这些组织。
食品和饮料色素分析
This compound 作为一种参考标准,用于通过高效液相色谱-二极管阵列检测器测定合成食品和饮料色素 . 这是食品安全和质量控制的关键。
偶氮染料降解研究
This compound 已被用作模型化合物,用于详细研究大豆过氧化物酶(SBP)降解偶氮染料的机制 . 这项研究可以为开发有效处理染料污染废水的有效方法做出贡献。
血液学
This compound 用于血液学中的诊断试剂制造 . 它有助于可视化血液样本中的某些元素,从而帮助诊断各种疾病。
组织学
在组织学中,this compound 用于诊断试剂制造 . 它被用于染色组织样本,使其更容易区分不同类型的细胞和结构。
作用机制
Target of Action
Crystal Ponceau 6R, also known as Acid Red 44, Brilliant Crystal Scarlet, or Ponceau 6R , is primarily used in histology for staining fibrin and collagen fibers . Therefore, its primary targets are fibrin and collagen, which are key components of connective tissues.
Mode of Action
It is known that the dye binds to fibrin and collagen fibers, resulting in a color change that allows these structures to be visualized under a microscope .
Biochemical Pathways
Its use in staining procedures suggests it may interact with the biochemical pathways involved in the formation and structure of fibrin and collagen .
Pharmacokinetics
It is known to be soluble in water , which may influence its bioavailability and distribution.
Result of Action
The primary result of Crystal Ponceau 6R’s action is the staining of fibrin and collagen fibers, allowing these structures to be visualized under a microscope . This can provide valuable information about the structure and health of connective tissues.
Action Environment
The action of Crystal Ponceau 6R can be influenced by various environmental factors. For example, its solubility in water suggests that the presence of water can affect its distribution and efficacy
生化分析
Biochemical Properties
Crystal Ponceau 6R plays a significant role in biochemical reactions, particularly in the staining of collagen fibers and erythrocytes . It is mainly used in the MSB staining procedure for the staining of connective tissue and fibrin
Cellular Effects
The cellular effects of Crystal Ponceau 6R are primarily observed in its staining capabilities. It is used to stain fibrin, a protein involved in the clotting of blood, in histological procedures
属性
IUPAC Name |
disodium;7-hydroxy-8-(naphthalen-1-yldiazenyl)naphthalene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O7S2.2Na/c23-17-9-8-13-10-14(30(24,25)26)11-18(31(27,28)29)19(13)20(17)22-21-16-7-3-5-12-4-1-2-6-15(12)16;;/h1-11,23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGCXLNGEHFIOA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021927 | |
| Record name | Ponceau 6R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2766-77-0 | |
| Record name | C.I. 16250 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002766770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ponceau 6R | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 6-hydroxy-5-(1-naphthylazo)naphthalene-2,4-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACID RED 6A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8UOR0932R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical applications of Crystal Ponceau 6R in a research setting?
A1: Crystal Ponceau 6R is a synthetic dye frequently used as a model pollutant in wastewater treatment studies. Researchers investigate its removal from aqueous solutions using various methods, including coagulation-flocculation with natural organic polymers [, , , ].
Q2: How does Crystal Ponceau 6R interact with natural organic polymers during wastewater treatment?
A2: Crystal Ponceau 6R, being an anionic dye, interacts with natural organic polymers (NOPs) through a combination of mechanisms, including:
- Charge Neutralization: The hydrolyzed products of NOPs can neutralize the negative charges present on the dye molecules [].
- Sweep Flocculation: NOPs can form large flocs that entrap the dye molecules, facilitating their removal from the wastewater [].
- Polymer Adsorption: The dye molecules can adsorb onto the surface of the NOPs, either through physical or chemical interactions [, ].
Q3: Can you elaborate on the kinetics of Crystal Ponceau 6R removal using natural organic polymers?
A3: Research indicates that the coagulation-adsorption kinetics of Crystal Ponceau 6R removal using NOPs often align with the pseudo-second-order model []. This suggests that chemisorption, involving the formation of chemical bonds between the dye and the NOP, is the rate-limiting step in the process [].
Q4: What is the structural characterization of Crystal Ponceau 6R?
A4: Crystal Ponceau 6R, also known as Acid Red 44 or C.I. 16250, possesses a molecular formula of C20H11N2Na3O10S3 and a molecular weight of 604.48 g/mol []. The dye contains three sulfonic acid groups, contributing to its anionic nature and water solubility.
Q5: How does the structure of Crystal Ponceau 6R influence its binding affinity to polycations?
A5: Research involving polycations containing (N,N-dimethyl-2-hydroxypropylene ammonium chloride) units highlights that the binding stability of Crystal Ponceau 6R to these polycations increases with the number of sulfonic acid groups present in the dye molecule [, ]. This suggests a strong influence of electrostatic interactions in the binding process.
Q6: Beyond wastewater treatment, are there other applications where the interaction of Crystal Ponceau 6R with polymers is relevant?
A6: Yes, Crystal Ponceau 6R is also utilized in studies investigating the formation of polyelectrolyte complexes. For instance, it has been employed as a model anionic dye to understand the interactions and complexation behavior with polycations and polyanions, providing insights into the formation and properties of polyelectrolyte complexes [].
Q7: Are there enzymatic methods for degrading Crystal Ponceau 6R?
A7: Yes, research has explored the enzymatic degradation of Crystal Ponceau 6R. One study focused on the use of turnip (Brassica rapa) peroxidase for this purpose, examining the degradation process and its kinetic modeling []. Another study investigated the mechanism of Crystal Ponceau 6R degradation mediated by soybean peroxidase [].
Q8: What are the environmental concerns associated with Crystal Ponceau 6R?
A8: As a synthetic dye commonly used in industrial applications, the release of Crystal Ponceau 6R into the environment, particularly in wastewater, raises concerns about water pollution []. The presence of the dye in water bodies can negatively impact aquatic life and potentially pose risks to human health.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


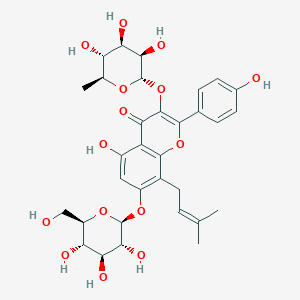
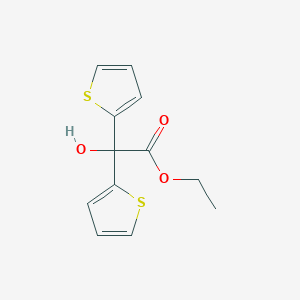

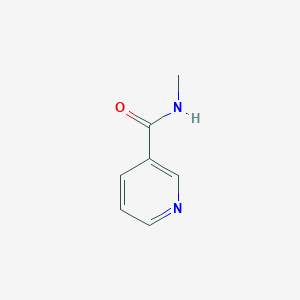
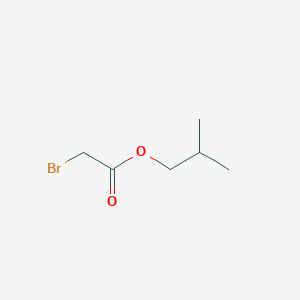

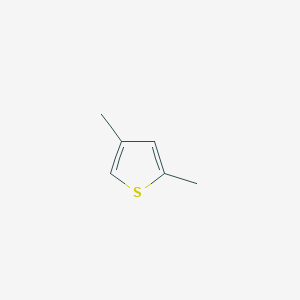
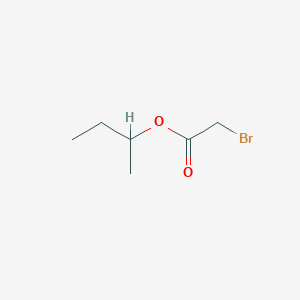
![(2S,3S,4S,5R,6S)-6-[2-(2-ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxy-oxane-2-carboxylic Acid](/img/structure/B109976.png)

